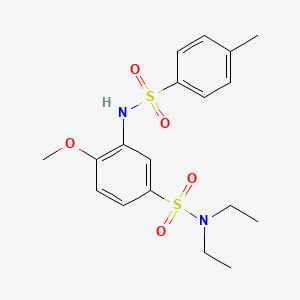

N,N-DIETHYL-4-METHOXY-3-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE

Description

N,N-Diethyl-4-methoxy-3-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the para position, a 4-methylbenzenesulfonamido substituent at the meta position, and diethylamino groups on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory properties . Its structural complexity arises from the dual sulfonamide groups and electron-donating substituents (methoxy and methyl), which influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N,N-diethyl-4-methoxy-3-[(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-5-20(6-2)27(23,24)16-11-12-18(25-4)17(13-16)19-26(21,22)15-9-7-14(3)8-10-15/h7-13,19H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIZPJLXMXIPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-METHOXY-3-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process includes:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amino groups.

Sulfonation: Addition of sulfonamide groups.

Alkylation: Introduction of ethyl groups to the nitrogen atoms.

Methoxylation: Addition of methoxy groups to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-METHOXY-3-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-DIETHYL-4-METHOXY-3-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-METHOXY-3-(4-METHYLBENZENESULFONAMIDO)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with other biological targets, contributing to its pharmacological activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, dimethylamino) generally enhance solubility but may reduce thermal stability (lower melting points) compared to electron-withdrawing groups (e.g., nitro) .

- Synthetic Yields : Hydrazone-linked derivatives (e.g., compounds 16, 17) show variable yields (66–94%), influenced by steric hindrance and electronic effects of substituents .

Key Observations :

- Methoxy Substituent : The methoxy group in compound 1c enhances COX-2 inhibition compared to nitro-substituted analogs, likely due to improved electron donation and binding affinity .

- Solubility Limitations : Many benzenesulfonamides exhibit poor solubility at higher concentrations (>50 μM), limiting their efficacy . The target compound’s diethyl groups may mitigate this via lipophilicity modulation.

Spectroscopic and Physicochemical Properties

The target compound’s NMR and mass spectrometry profiles can be inferred from structurally related derivatives:

- ¹H-NMR : Methoxy protons typically resonate at δ 3.8–4.0 ppm, while sulfonamide NH groups appear as broad singlets near δ 10–11 ppm .

- 13C-NMR : The sulfonamide sulfur-linked carbons appear at δ 120–140 ppm, while the methoxy carbon resonates near δ 55–60 ppm .

- Mass Spectrometry : Molecular ion peaks (M+H⁺) align with calculated molecular weights (e.g., compound 1c: C₂₃H₂₀N₂O₅S, M = 436.48 g/mol) .

Biological Activity

N,N-Diethyl-4-methoxy-3-(4-methylbenzenesulfonamido)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 227.32 g/mol

- CAS Number : 649-15-0

- Physical Form : Crystalline solid

- Melting Point : 60°C

The chemical structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in targeting cancer pathways. For instance, a related compound, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, was identified as a dual-target inhibitor against STAT3 and tubulin, showing significant anticancer activity with IC values as low as 1.35 μM against various cancer cell lines (A549, MDA-MB-231, HCT-116) . This suggests that similar structural motifs in this compound could confer similar therapeutic benefits.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target | IC (μM) | Activity Type |

|---|---|---|---|

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | STAT3 & Tubulin | 1.35 | Anticancer |

| DL14 | Tubulin | 0.83 | Anticancer |

| Various benzenesulfonamide derivatives | Bacterial Inhibition | Varies | Antimicrobial |

Case Study: Dual-target Inhibition

In a comparative analysis involving dual-target inhibitors, compounds structurally similar to this compound demonstrated enhanced anticancer effects by simultaneously inhibiting critical pathways involved in tumor growth . The study indicated that compounds with both sulfonamide and methoxy functionalities could effectively disrupt cancer cell proliferation.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this sulfonamide compound?

- Methodological Answer : Synthesis involves sequential sulfonylation, alkylation, and functional group modifications. Key parameters include:

- Temperature control : Heating to 140°C during sulfonamide coupling minimizes side reactions .

- pH optimization : Maintaining neutral pH (~7.0) prevents premature hydrolysis of the sulfonamide moiety .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

- Yield improvement : Slow addition of sulfonyl chloride derivatives reduces dimerization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR , mass spectrometry (MS) , and HPLC for cross-validation:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., diethyl groups at δ 1.2–1.4 ppm, methoxy at δ 3.8 ppm) .

- High-resolution MS (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Monitor purity (>99%) using a C18 column (mobile phase: acetonitrile/water, 60:40) .

Q. What stability considerations are essential for handling this compound under varying conditions?

- Methodological Answer : Stability varies with pH and temperature:

- Acidic conditions (pH <4) : Hydrolysis of the sulfonamide group occurs, requiring storage at pH 6–8 .

- Basic conditions (pH >9) : Nucleophilic attack on the sulfur atom may degrade the compound; use inert atmospheres (N₂/Ar) .

- Thermal stability : Decomposition above 200°C (DSC/TGA data) necessitates refrigeration (4°C) for long-term storage .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Use methodological pluralism to resolve discrepancies:

- Cross-validate assays : Compare results from enzyme inhibition (e.g., COX-2), cell viability (MTT assay), and in silico docking .

- Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO <0.1%) to reduce variability .

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude non-GLP-compliant sources) .

Q. What experimental designs are recommended for studying target interactions of this compound?

- Methodological Answer : Integrate biophysical and biochemical approaches :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to target proteins (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Fluorescence quenching : Assess conformational changes in targets using tryptophan fluorescence .

Q. How can computational modeling enhance reactivity predictions for this compound?

- Methodological Answer : Combine DFT calculations and machine learning (ML) :

- DFT (Gaussian 16) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites .

- ML models : Train on sulfonamide datasets to predict hydrolysis rates (e.g., using COMSOL Multiphysics for reaction simulations) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.